molecular formula C17H17N4NaO6 B1668342 Carbazochrome salicylate CAS No. 13051-01-9

Carbazochrome salicylate

Cat. No.: B1668342
CAS No.: 13051-01-9
M. Wt: 396.3 g/mol
InChI Key: CELKBRMLNUNCIP-AXAVVADUSA-M
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Description

Carbazochrome salicylate is a hemostatic agent that promotes blood clotting to prevent excessive bleeding from wounds. It is an oxidation product of adrenaline and enhances microcirculatory tone. This compound is used in various medical applications, including the treatment of hemorrhages and hemorrhoids .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbazochrome salicylate is synthesized through the oxidation of adrenaline. The process involves the reaction of adrenaline with an oxidizing agent to form carbazochrome, which is then combined with salicylic acid to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation of adrenaline under controlled conditions. The reaction is typically carried out in a reactor with precise temperature and pH control to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Carbazochrome salicylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Carbazochrome salicylate has several scientific research applications:

Mechanism of Action

Carbazochrome salicylate exerts its effects by interacting with α-adrenoreceptors on the surface of platelets. This interaction activates the PLC IP3/DAG pathway, leading to an increase in intracellular calcium levels. The elevated calcium concentration triggers a series of events that result in platelet aggregation and the formation of a platelet plug, effectively stopping blood flow from open wounds .

Comparison with Similar Compounds

Uniqueness: Carbazochrome salicylate is unique due to its dual action of promoting blood clotting and enhancing microcirculatory tone. This makes it particularly effective in treating conditions where both hemostasis and improved microcirculation are required .

Properties

IUPAC Name

sodium;(3,6-dihydroxy-1-methyl-2,3-dihydroindol-5-yl)iminourea;2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3.C7H6O3.Na/c1-14-4-9(16)5-2-6(12-13-10(11)17)8(15)3-7(5)14;8-6-4-2-1-3-5(6)7(9)10;/h2-3,9,15-16H,4H2,1H3,(H2,11,17);1-4,8H,(H,9,10);/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMQADOQZYQTFU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O.C1=CC=C(C(=C1)C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N4NaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80873395
Record name Carbazochrome salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13051-01-9
Record name Carbazochrome salicylate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013051019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbazochrome salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbazochrome salicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.646
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBAZOCHROME SALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H4OD401LF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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